Home > Products > Screening Compounds P7805 > Leuprolide Acetate EP Impurity H
Leuprolide Acetate EP Impurity H -

Leuprolide Acetate EP Impurity H

Catalog Number: EVT-13978568
CAS Number:
Molecular Formula: C59H84N16O12
Molecular Weight: 1209.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leuprolide Acetate EP Impurity H is a synthetic nonapeptide that serves as an impurity associated with Leuprolide Acetate, a well-established medication primarily used in the treatment of hormone-sensitive cancers such as prostate and breast cancer, as well as conditions like endometriosis. The molecular formula for Leuprolide Acetate EP Impurity H is C59H84N16O12C_{59}H_{84}N_{16}O_{12}, with a molecular weight of approximately 1209.40 g/mol. This compound is notable for its role in pharmaceutical quality control, where it is used as a reference standard to ensure the purity of Leuprolide Acetate formulations .

Source and Classification

Leuprolide Acetate EP Impurity H is classified under peptide impurities and is derived from the synthesis processes involved in producing Leuprolide Acetate. It is categorized as an impurity due to its presence in the final product, which may arise during the synthesis or degradation processes of the primary compound .

Synthesis Analysis

Methods

The synthesis of Leuprolide Acetate EP Impurity H typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins at the C-terminus of the peptide chain, employing various coupling reagents and protective groups to facilitate the sequential addition of amino acids .

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Initiation with N-blocked amino acids.
    • Coupling reactions are performed using reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
    • The peptide chain is elongated by repeating coupling and deblocking steps until the desired sequence is achieved.
    • Final cleavage from the resin involves transesterification or ammonolysis to yield the free peptide .
  2. Purification:
    • The crude product undergoes purification through techniques like high-performance liquid chromatography (HPLC) to isolate Leuprolide Acetate EP Impurity H from other by-products and impurities .
Molecular Structure Analysis

Structure and Data

Leuprolide Acetate EP Impurity H features a complex structure typical of synthetic peptides. Its molecular architecture includes multiple amino acid residues arranged in a specific sequence that contributes to its biological activity.

  • Molecular Formula: C59H84N16O12C_{59}H_{84}N_{16}O_{12}
  • Molecular Weight: 1209.40 g/mol
  • Structural Characteristics: The compound's structure includes functional groups typical of peptide compounds, such as amides and carboxylic acids .
Chemical Reactions Analysis

Reactions and Technical Details

Leuprolide Acetate EP Impurity H can participate in various chemical reactions, similar to other peptides:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents involved in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Reaction conditions often require low temperatures and specific solvents like tetrahydrofuran and dioxane to maintain stability and yield high-purity products.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

  • Stability: Sensitive to moisture; should be stored under dry conditions.
  • Hygroscopicity: Exhibits hygroscopic properties, necessitating careful handling during analysis .
Applications

Leuprolide Acetate EP Impurity H finds several applications in scientific research:

  • Quality Control: Used as a reference standard for assessing the purity of Leuprolide Acetate formulations.
  • Peptide Synthesis Studies: Employed in research related to peptide synthesis methodologies and degradation pathways.
  • Pharmaceutical Development: Integral in testing and developing hormone therapies for various medical conditions, particularly cancers that are responsive to hormonal manipulation .
Nomenclature and Structural Elucidation of Leuprolide Acetate EP Impurity H

Systematic IUPAC Nomenclature and Synonyms

The complete IUPAC name of Leuprolide Acetate EP Impurity H is:(S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-D-leucyl-L-arginyl)pyrrolidine-2-carboxamide [1] [4]. This name precisely defines the stereochemistry at each chiral center and the sequence of the peptide chain. The prefix "(S)" or "(R)" specifies absolute configuration, while "L-" or "D-" denotes the stereochemistry of amino acid residues relative to L-glyceraldehyde.

Table 1: Key Identifiers of Leuprolide Acetate EP Impurity H

PropertyValue
CAS Registry Number112710-58-4
Molecular FormulaC₅₉H₈₄N₁₆O₁₂
Molecular Weight1209.42 g/mol
Synonyms[7-D-Leucine]leuprorelin; D-[Leu]⁷-Leuprolide; (D-Leu⁷)-leuprolide
Canonical SMILESCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

The molecular formula (C₅₉H₈₄N₁₆O₁₂) and weight (1209.42 g/mol) are consistent across suppliers [1] [3] [5]. The SMILES string encodes the complete connectivity and stereochemistry, confirming the D-configuration at the seventh leucine residue. The trifluoroacetic acid salt form (C₆₁H₈₅F₃N₁₆O₁₄; MW 1323.42 g/mol) is also documented during synthesis [4].

Positional Isomerism in Leuprolide-Related Impurities

Leuprolide impurities are primarily positional isomers differing in residue configuration or sequence. Impurity H is characterized by D-configuration at the seventh leucine (Leu⁷), while other impurities involve modifications at distinct positions:

Table 2: Positional Isomerism Among Key Leuprolide Impurities

ImpurityStructural DifferenceAffected ResidueCAS Number
Impurity HD-configuration at leucine residuePosition 7 (Leu⁷)112710-58-4 [1]
Impurity AD-configuration at serine residuePosition 4 (Ser⁴)62621-13-0 [6]
Impurity DO-Acetylation at serine side chainPosition 4 (Ser⁴)1926163-25-8 [2] [7]
Impurity BD-configuration at histidine residuePosition 2 (His²)112642-11-2 [7]

These isomers arise during synthesis due to:

  • Incomplete Epimerization Prevention: Racemization at residues like Leu⁷ during solid-phase peptide synthesis [1].
  • Side-Chain Modifications: Acetylation at Ser⁴ (Impurity D) introduces a new ester bond [2].
  • Sequence Truncations: "Des-pGlu" variants lacking the N-terminal pyroglutamate [7].Impurity H is specifically generated when racemization occurs during coupling of the seventh residue (Leu⁷), where the α-carbon adopts the D-configuration. This alters the spatial orientation of the hydrophobic core critical for receptor binding [1] [7].

Stereochemical Differentiation from Leuprolide Acetate

Leuprolide Acetate (CAS 74381-53-6) has the sequence: 5-OxoPro-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt [7]. Impurity H differs exclusively at position 7, where leucine assumes the D-configuration instead of L-configuration. This inversion is denoted as [D-Leu⁷]Leuprolide [1] [5].

Table 3: Stereochemical Comparison of Leuprolide vs. Impurity H

CharacteristicLeuprolide AcetateImpurity H
Residue 6 ConfigurationD-LeucineD-Leucine (Unchanged)
Residue 7 ConfigurationL-LeucineD-Leucine (Inverted)
Leu⁶-Leu⁷ DipeptideD-Leu-L-LeuD-Leu-D-Leu
Molecular FormulaC₅₉H₈₄N₁₆O₁₂ (Base) [7]C₅₉H₈₄N₁₆O₁₂ [1] [5]
Bioactive Conformationα-helix stabilized by L-Leu⁷Disrupted helix due to D-Leu⁷

The stereoinversion at Leu⁷ disrupts the C-terminal helix required for gonadotropin-releasing hormone (GnRH) receptor binding. The D-Leu⁷ residue introduces steric clashes that:

  • Alter hydrogen-bonding networks between Leu⁶, Leu⁷, and Arg⁸ [5].
  • Reduce hydrophobic interactions with receptor subpockets [1].
  • Increase conformational flexibility of the C-terminal segment [5].This stereochemical distinction is detectable via chiral HPLC or circular dichroism spectroscopy, where Impurity H shows a characteristic shift at 222 nm (α-helix signature) compared to Leuprolide [1] [7].

Properties

Product Name

Leuprolide Acetate EP Impurity H

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N16O12

Molecular Weight

1209.4 g/mol

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-BPBJJFQZSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.